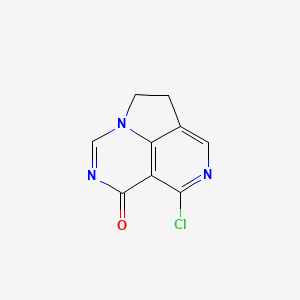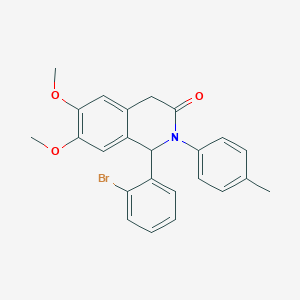
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, also known as BAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAC is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen and two carbon atoms.
Wirkmechanismus
The mechanism of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting the activity of HDACs, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDACs, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have anti-inflammatory properties, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for cancer research, as it allows researchers to study the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in lab experiments. For example, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have cytotoxic effects on some normal cells, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. One area of interest is the development of new cancer treatments based on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. Researchers are currently investigating the use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in combination with other drugs to enhance its anti-cancer effects. Additionally, researchers are investigating the potential use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, which may lead to the development of new drugs that target similar pathways.
Synthesemethoden
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide can be synthesized by reacting 2-bromo-2-methylpropane with sodium azide to form 2-azido-2-methylpropane. The resulting compound is then reacted with butylamine and carbon dioxide to produce N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. This synthesis method has been extensively studied and optimized, resulting in a high yield of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-5-6-12-10(15)9-7-13(9)11(2,3)8-14/h9,14H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYLXVDKQEDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CN1C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(2,2-dimethylpropyl)-4-[1-(2-methoxyphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B5058908.png)
![cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5058911.png)
![2-(4-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5058916.png)
![2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid](/img/structure/B5058918.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5058924.png)



![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5058971.png)

![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)